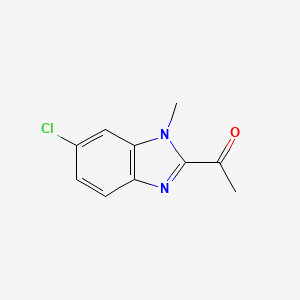

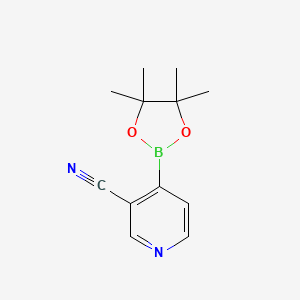

4-氟-N-(吡啶-2-基甲基)-1,3-苯并噻唑-2-胺

描述

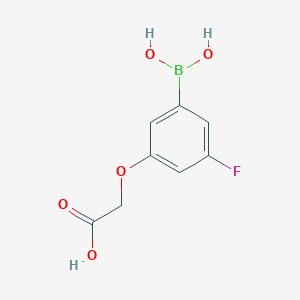

“4-fluoro-N-(pyridin-2-ylmethyl)aniline” is a chemical compound used in scientific research . It has a molecular weight of 202.23 .

Synthesis Analysis

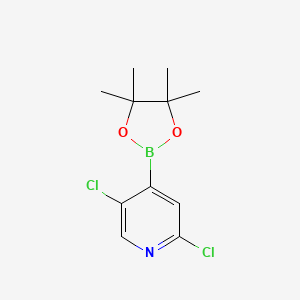

The synthesis of similar compounds has been studied. For example, the substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated .Molecular Structure Analysis

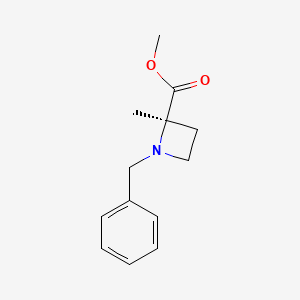

The structural and nonlinear optical properties of the Schiff base material, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH), were studied . The experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .Chemical Reactions Analysis

The substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction . The rate of substitution of the chloride by thiourea nucleophiles increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .Physical And Chemical Properties Analysis

This compound has a predicted melting point of 89.02° C, a predicted boiling point of 316.3° C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n 20D 1.62 .科学研究应用

钯配合物在催化中的应用

该化合物已被用于制备双齿N,N’-供体顺式钯(II)配合物,这些配合物在催化中具有重要意义 。这些配合物已被合成并表征,以研究其在反应动力学和机理方面的潜力,特别是在取代反应中。4-氟基团的存在影响电子效应,这对催化效率至关重要。

抗癌金属药物

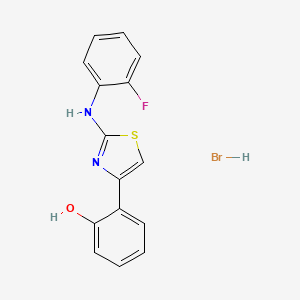

研究表明,包含该化合物的钯配合物可能被开发为潜在的抗癌金属药物 。此类药物的设计旨在通过提高选择性和降低耐药性,来减少铂(II)药物相关的不良反应,如神经毒性和肾毒性。

非线性光学材料

已研究了由该化合物衍生的相关席夫碱材料的结构和非线性光学性质 。这些研究对于开发用于光电器件、太阳能收集器和其他需要具有特定光学特性的材料的应用的新材料至关重要。

分子相互作用研究

该化合物衍生物的Hirshfeld表面分析和分子轨道研究提供了对分子相互作用的见解 。这在设计具有所需特性的材料方面特别有用,例如气体存储或吸附技术所需的材料。

反应性和电荷转移分析

该化合物的衍生物已通过分子静电势(MEP)研究进行了反应性特征确定和电荷转移分析 。了解这些性质对于在各种化学反应中合成反应性中间体至关重要。

取代反应中的动力学和机理行为

已经探索了该化合物钯配合物的动力学和机理行为,以了解其取代行为 。这些信息对于在合成化学中设计有效的反应途径至关重要。

吲哚衍生物的生物活性

虽然与所讨论的化合物没有直接关系,但对吲哚衍生物的研究表明了多种生物和临床应用,而吲哚衍生物在结构上与该化合物相似 。这表明了该化合物可能存在的生物活性领域,值得进一步探索。

新型配体的开发

该化合物能够形成稳定的配合物,使其成为开发新型配体的候选者 。这些配体可以针对特定应用进行调整,包括药物化学和材料科学。

作用机制

The mechanism of action of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is not fully understood. However, it is believed that the compound interacts with the target biomolecule via hydrogen bonding and electrostatic interactions. This interaction results in the formation of a complex that is stabilized by the presence of the fluorine atom. This complex is then able to bind to the target molecule, allowing for the transfer of energy and the formation of a covalent bond.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine have not been fully explored. However, it is believed that the compound has the potential to modulate the activity of proteins and other biomolecules in living cells. Additionally, 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has been shown to inhibit the growth of cancer cells in vitro.

实验室实验的优点和局限性

The main advantage of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is its versatility. It can be used as a building block for organic synthesis, as a reagent for chemical reactions, and as a fluorescent probe for biological imaging. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is its relatively short half-life in biological systems. This means that it must be used quickly and in small amounts.

未来方向

There are a number of potential future directions for 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. For example, it could be used as a fluorescent probe for imaging and tracking proteins and other biomolecules in living cells. Additionally, it could be used as a reagent for the synthesis of peptides and other organic compounds. Furthermore, it could be used as a building block for organic synthesis, as a reagent for the synthesis of small molecules, and as a catalyst for the synthesis of polymers. Finally, it could be used to modulate the activity of proteins and other biomolecules in living cells.

属性

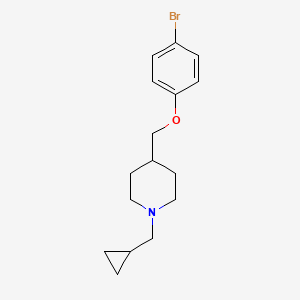

IUPAC Name |

4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANYTMOBXJEDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC3=C(C=CC=C3S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)

![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)